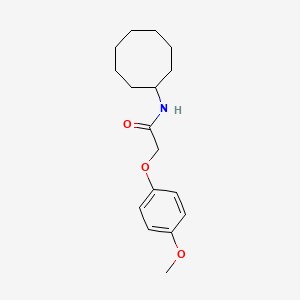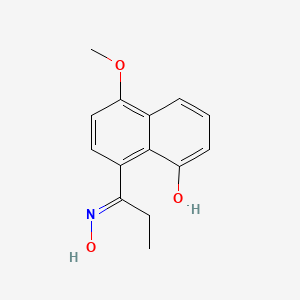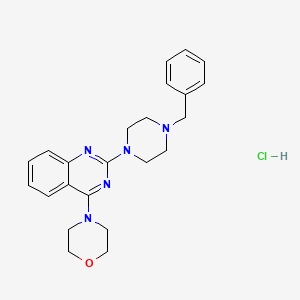![molecular formula C20H22N2O3 B5722091 N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide](/img/structure/B5722091.png)
N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide, also known as IMB-6G, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of hydrazide derivatives, which have been extensively studied for their diverse biological activities.
作用机制
The mechanism of action of N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide is not entirely understood. However, studies suggest that this compound exerts its anticancer effects by inhibiting the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. Studies suggest that this compound exhibits potent antioxidant activity and can protect cells from oxidative damage. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the significant advantages of N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide is its potent anticancer activity against various cancer cell lines. Additionally, this compound exhibits low toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in vivo.
未来方向
Several future directions for research on N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide can be explored. One of the significant areas of research is the development of more efficient synthesis methods to improve the yield and purity of this compound. Additionally, further studies are required to understand the mechanism of action of this compound fully. This will help in the development of more effective cancer treatments. Furthermore, the potential use of this compound in other fields of medicine, such as neurodegenerative diseases and cardiovascular diseases, should be explored.
Conclusion:
In conclusion, this compound is a novel compound that exhibits potent anticancer activity and has various biochemical and physiological effects on the body. Although further research is required to fully understand the mechanism of action of this compound, this compound shows promising potential as a cancer treatment. Its low toxicity towards normal cells and anti-inflammatory effects make it a promising candidate for further research in the field of medicine.
合成方法
The synthesis of N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide involves the reaction of 4-methoxybenzohydrazide with 4-isopropylcinnamic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The reaction yields a yellow crystalline solid, which is then purified through recrystallization.
科学研究应用
N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide has been studied extensively for its potential therapeutic applications in various fields of medicine. One of the significant areas of research is its use in cancer treatment. Several studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has been shown to induce apoptosis and inhibit tumor growth in animal models.
属性
IUPAC Name |
4-methoxy-N'-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14(2)16-7-4-15(5-8-16)6-13-19(23)21-22-20(24)17-9-11-18(25-3)12-10-17/h4-14H,1-3H3,(H,21,23)(H,22,24)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSLAMIWLHFZPX-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NNC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NNC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-[2,4-bis(4-methyl-1-piperidinyl)-5-nitrobenzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5722024.png)

![N-(3,4-dimethylphenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5722035.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5722051.png)

![N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5722070.png)
![2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5722075.png)



![1-phenyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5722099.png)
![2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5722100.png)
![N'-[1-(3-aminophenyl)ethylidene]acetohydrazide](/img/structure/B5722106.png)